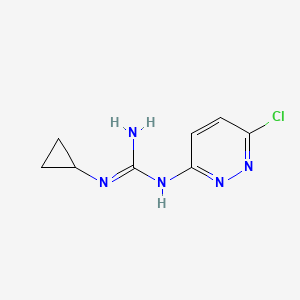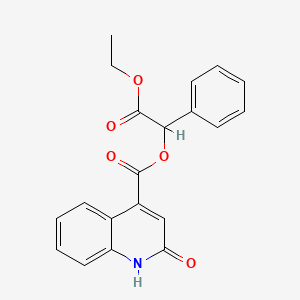
1-(6-Chloropyridazin-3-yl)-3-cyclopropylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a chlorine atom at the 6-position and a cyclopropylguanidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the guanidine linkage. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets may vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfachloropyridazine: An antibacterial drug with a similar pyridazine ring structure but different functional groups.
N-(6-Chloro-3-pyridazinyl)acetamide: Another compound with a pyridazine ring and a chlorine atom at the 6-position, but with an acetamide group instead of a guanidine moiety.
Uniqueness
N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine is unique due to its combination of a cyclopropylguanidine moiety and a chlorinated pyridazine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H10ClN5 |
|---|---|
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
1-(6-chloropyridazin-3-yl)-2-cyclopropylguanidine |
InChI |
InChI=1S/C8H10ClN5/c9-6-3-4-7(14-13-6)12-8(10)11-5-1-2-5/h3-5H,1-2H2,(H3,10,11,12,14) |
InChI-Schlüssel |
VPIALSHQBPPVGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N=C(N)NC2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)
![N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868740.png)
![Methyl [4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10868743.png)
![2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10868749.png)

![3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B10868766.png)
![(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868767.png)
![ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate](/img/structure/B10868769.png)
![methyl [(4Z)-4-[1-(benzylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10868775.png)
![1-[2-(1H-imidazol-4-yl)ethyl]-3-phenylurea](/img/structure/B10868783.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10868799.png)
![2,2-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B10868807.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10868810.png)
![5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B10868811.png)
